molecular formula C16H16N4O B1415386 4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105197-25-8

4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B1415386
CAS No.: 1105197-25-8
M. Wt: 280.32 g/mol
InChI Key: RIUKRPWSFRBCSH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyridazin-7-one family, a bicyclic heterocyclic scaffold with demonstrated pharmacological relevance. Its structure features a cyclopropyl substituent at position 4 and a 2,4-dimethylphenyl group at position 1. These substituents confer unique steric and electronic properties, influencing solubility, metabolic stability, and target binding. The compound’s CAS number (1105197-37-2) and molecular formula (C₁₅H₁₄N₄O) are critical identifiers .

Properties

IUPAC Name

4-cyclopropyl-1-(2,4-dimethylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-9-3-6-13(10(2)7-9)20-15-12(8-17-20)14(11-4-5-11)18-19-16(15)21/h3,6-8,11H,4-5H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUKRPWSFRBCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C4CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the necroptosis signaling pathway by inhibiting RIPK1. Necroptosis is a form of programmed cell death that is distinct from apoptosis. It is characterized by the loss of plasma membrane integrity and the release of cell contents, which can trigger an inflammatory response. By inhibiting RIPK1, the compound disrupts this pathway, potentially reducing inflammation and cell death.

Pharmacokinetics

One study suggests that a similar compound has acceptable pharmacokinetic characteristics, with an oral bioavailability of 5955%. The clearance rate and half-life were reported as 18.40 mL/min/g and 75.33 min, respectively. These properties suggest that the compound could have a suitable pharmacokinetic profile for therapeutic use, but more research is needed to confirm this.

Biological Activity

4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a synthetic compound that belongs to the pyrazolo[3,4-d]pyridazin class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. Its unique structure incorporates a cyclopropyl group and a dimethylphenyl moiety, which may contribute to its pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C16H16N4O
  • Molecular Weight : 280.33 g/mol
  • CAS Number : 1105197-25-8
  • Purity : 95% .

The primary mechanism of action for this compound involves the inhibition of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . By inhibiting RIPK1, the compound disrupts the necroptosis signaling pathway, which is associated with inflammation and cell death. This inhibition may lead to reduced inflammatory responses and potential therapeutic effects in various diseases characterized by excessive necroptosis .

Anticancer Activity

Research indicates that compounds with similar pyrazolo[3,4-d]pyridazin structures exhibit significant anticancer properties. Preliminary studies on this compound have shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7~0.5CDK2 inhibition
HCT116~0.8CDK2 inhibition

These values suggest that the compound is potent against breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also shows potential anti-inflammatory effects. By inhibiting RIPK1 and disrupting the necroptosis pathway, it may reduce inflammation in various models of disease. This aspect is particularly relevant for conditions where necroptosis contributes to tissue damage and inflammation .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Breast Cancer Study : In a study examining the effects of pyrazole derivatives on MCF-7 and MDA-MB-231 cell lines, compounds demonstrated significant cytotoxicity when combined with doxorubicin. The combination therapy showed a synergistic effect that enhanced apoptosis in resistant breast cancer cells .
  • Inflammation Model : Another study evaluated the anti-inflammatory effects of pyrazole derivatives in a murine model of colitis. The compounds were found to significantly reduce inflammatory markers and improve histological scores compared to controls .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its ability to interact with biological targets. Research indicates that it may exhibit:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrazolo[3,4-d]pyridazin compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Neuropharmacology

Research has highlighted the potential of this compound in treating neurological disorders. Specifically:

  • Cognitive Enhancement : Some studies suggest that pyrazolo[3,4-d]pyridazin derivatives can enhance cognitive functions and may be beneficial in conditions like Alzheimer's disease by modulating neurotransmitter systems.

The biological activities of 4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one have been documented in various case studies:

  • Case Study 1 : A study demonstrated that the compound exhibited significant inhibition of specific kinases involved in cancer progression.
  • Case Study 2 : Another research project focused on the anti-inflammatory properties of the compound, showing reduced levels of pro-inflammatory cytokines in vitro.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : Compounds like 7b require prolonged reflux (3–6 hours) for synthesis, while the target compound’s discontinuation suggests scalability challenges.
  • Spectroscopic Trends : Aromatic C-H stretches in IR (3050 cm⁻¹) and downfield ¹H NMR shifts (δ 8.2) are consistent across analogues with electron-withdrawing groups (e.g., nitro in 7b) .

Structural-Activity Relationship (SAR) Insights

  • Position 1 : Aryl groups (phenyl, 2,4-dimethylphenyl) improve π-π stacking with hydrophobic enzyme pockets. The 2,4-dimethyl substitution may enhance lipophilicity (logP) compared to unsubstituted phenyl .
  • Position 4 : Cyclopropyl’s ring strain and sp³ hybridization could confer metabolic stability over bulkier substituents (e.g., isopropyl) .
  • Position 6 : Hydrophilic groups (e.g., hydroxyethyl in 7c ) increase solubility but may reduce membrane permeability, contrasting with the target compound’s unsubstituted position.

Preparation Methods

Starting Materials

Stepwise Synthesis

  • Synthesis of Hydrazone Intermediate:

    • Condensation of 2,4-dimethylbenzaldehyde with hydrazine or substituted hydrazine forms a hydrazone intermediate.
    • Reaction conditions: typically reflux in ethanol or another polar solvent, with acid or base catalysis.
  • Cyclization to Pyrazole:

    • The hydrazone undergoes cyclization with a suitable electrophile bearing a carbonyl group to form the pyrazole ring.
    • This step may involve heating and the use of dehydrating agents.
  • Formation of the Pyrazolo[3,4-d]pyridazine Core:

    • Intramolecular cyclization leads to the fused bicyclic system.
    • This might be facilitated by base or acid catalysis under reflux conditions.
  • Introduction of the Cyclopropyl Group:

    • The cyclopropyl substituent is introduced either by:
      • Direct alkylation of the pyrazolo[3,4-d]pyridazin-7-one at the 4-position using cyclopropyl halides.
      • Incorporation during earlier steps if starting materials already contain the cyclopropyl moiety.
  • Purification:

    • The final compound is purified by recrystallization or chromatographic techniques to achieve high purity (typically >95%).

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Hydrazone formation 2,4-dimethylbenzaldehyde, hydrazine, EtOH, reflux, acid catalyst Efficient condensation, monitored by TLC
Pyrazole ring cyclization Carbonyl compound, heat, dehydrating agent Requires controlled temperature to avoid side reactions
Pyrazolo[3,4-d]pyridazine cyclization Acid/base catalyst, reflux in polar solvent Intramolecular cyclization step critical for ring fusion
Cyclopropyl group introduction Cyclopropyl halide, base (e.g., K2CO3), DMF, room temp to mild heat Alkylation step; solvent and base choice affect yield
Purification Recrystallization from ethanol or chromatography Ensures >95% purity for research use

Research Findings and Yields

  • Reported yields for the overall synthesis of pyrazolo[3,4-d]pyridazine derivatives range from 40% to 75%, depending on reaction conditions and substituent effects.
  • The cyclopropyl introduction step is generally high-yielding (>80%) when optimized.
  • Purity levels of the final compound typically exceed 95%, suitable for pharmaceutical research applications.
  • Analytical methods such as NMR, mass spectrometry, and HPLC are used to confirm structure and purity.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition
Molecular Formula C16H16N4O
Molecular Weight 280.32 g/mol
Solvent for condensation Ethanol
Catalyst Acid (e.g., acetic acid) or base (e.g., K2CO3)
Temperature Reflux for condensation and cyclization; room temp to mild heat for alkylation
Reaction Time 2–12 hours depending on step
Purification Method Recrystallization, chromatography
Final Purity >95%
Typical Yield 40–75% overall; cyclopropyl alkylation >80%

Q & A

Q. What are the established synthetic routes for 4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, and how do reaction conditions influence yield?

The synthesis of pyrazolo-pyridazinone derivatives typically involves multicomponent reactions or stepwise condensation. For example:

  • Pyridine-mediated reflux : A common method involves heating precursors (e.g., pyrazolo-oxazinones) with cyclopropyl-substituted amines in dry pyridine under reflux (6–8 hours), followed by neutralization and crystallization .
  • Ionic liquid catalysis : Alternative protocols use ionic liquids (e.g., [bmim][BF4]) with FeCl3·6H2O as a catalyst at 80°C, enabling regioselective cyclization and improved yields .
    Key variables : Solvent choice (pyridine vs. ionic liquids), temperature (80–120°C), and catalyst type (FeCl3 vs. acid/base) critically affect reaction efficiency.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential for verifying substituent positions (e.g., cyclopropyl, dimethylphenyl). For instance, cyclopropyl protons typically appear as multiplet signals at δ 0.5–1.5 ppm, while aromatic protons from the 2,4-dimethylphenyl group resonate at δ 6.5–7.5 ppm .
  • Elemental analysis : Matching experimental vs. calculated values for C, H, and N content (e.g., ±0.3% deviation) ensures purity .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion for C19H19N3O: calc. 305.15, found 305.14).

Q. How can researchers optimize purification methods for this compound?

  • Crystallization : Use solvent pairs like ethanol/water or dichloromethane/hexane to isolate high-purity crystals.
  • Chromatography : Silica gel column chromatography with gradient elution (ethyl acetate/hexane) resolves byproducts, especially regioisomers .
    Note : Impurity profiling (e.g., HPLC with UV detection at 254 nm) is critical for pharmaceutical-grade purity .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of pyrazolo-pyridazinone derivatives?

Discrepancies in pharmacological data (e.g., PDE5 inhibition vs. cardiotonic effects) may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms (PDE5A1 vs. PDE5A2) .
  • Structural analogs : Minor substituent changes (e.g., 2,4-dimethylphenyl vs. 4-chlorophenyl) drastically alter target affinity .
    Resolution : Perform side-by-side assays under standardized conditions and use computational docking (e.g., AutoDock Vina) to compare binding modes .

Q. How can regioselectivity be controlled during the synthesis of substituted pyrazolo-pyridazinones?

Regioselectivity in multicomponent reactions depends on:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -CF3) on aldehydes direct cyclization to the 4-position .
  • Catalyst design : FeCl3 in ionic liquids promotes 1,5-dihydro regiochemistry, while acid catalysts favor 1,6-dihydro isomers .
    Validation : Use 1H^1H-NMR coupling constants and NOESY to distinguish between regioisomers .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • ADMET prediction : Tools like SwissADME or ProTox-II estimate logP (lipophilicity), CYP450 metabolism, and toxicity. For example, cyclopropyl groups may enhance metabolic stability by reducing CYP3A4 oxidation .
  • Molecular dynamics (MD) : Simulate binding to serum albumin (e.g., via GROMACS) to assess plasma protein binding and half-life .

Q. How do structural modifications impact solubility and bioavailability?

  • Solubility : Introduce polar groups (e.g., -OH, -COOH) at the 4-position or replace cyclopropyl with morpholine to enhance aqueous solubility .
  • Bioavailability : Amorphous solid dispersions (ASDs) with polymers like HPMCAS improve dissolution rates in vitro (e.g., pH 6.8 phosphate buffer) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 2
Reactant of Route 2
4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

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